8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol
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Overview
Description
8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol is a complex organic compound that features a quinazoline moiety fused with an azabicyclo octane structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural uniqueness, which allows for diverse chemical modifications and applications.
Scientific Research Applications
8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Future Directions
Quinazoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the future directions for “8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol” and similar compounds could involve further exploration of their potential applications in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol typically involves multi-step organic synthesis. One common method starts with the preparation of the quinazoline core, which can be synthesized from 2-aminobenzamide and an appropriate aldehyde or ketone under acidic or basic conditions . The azabicyclo octane structure is then introduced through a series of cyclization reactions, often involving the use of catalysts such as palladium or copper .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent reaction conditions and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline derivatives with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Mechanism of Action
The mechanism of action of 8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer and other diseases . The azabicyclo octane structure may enhance the compound’s binding affinity and selectivity for these targets, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4-yl derivatives: These compounds share the quinazoline core and exhibit similar biological activities, such as kinase inhibition and anti-cancer properties.
Azabicyclo[3.2.1]octane derivatives: These compounds feature the azabicyclo octane structure and are studied for their potential as neurotransmitter modulators and enzyme inhibitors.
Uniqueness
8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol is unique due to the combination of the quinazoline and azabicyclo octane structures, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and enhances the compound’s potential as a therapeutic agent .
Properties
IUPAC Name |
8-quinazolin-4-yl-8-azabicyclo[3.2.1]octan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-12-7-10-5-6-11(8-12)18(10)15-13-3-1-2-4-14(13)16-9-17-15/h1-4,9-12,19H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLJWCBUGRPHSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C3=NC=NC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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